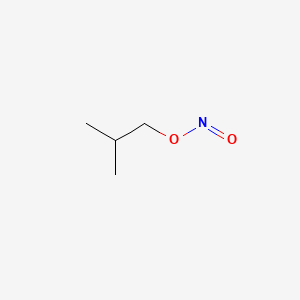














|
REACTION_CXSMILES
|
[Cl-].[Li+].C=C.[C]=[O:6].O=O.N([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])=O.[C:16]([O:29][CH2:30][CH:31]([CH3:33])[CH3:32])(=[O:28])[CH2:17][CH2:18][CH2:19]CC(OCC(C)C)=O>C(O)C(C)C>[C:16]([O:29][CH2:30][CH:31]([CH3:33])[CH3:32])(=[O:28])[CH2:17][CH2:18][C:19]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:6] |f:0.1,^3:4|
|


|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)O
|
|
Name
|
palladium-on-activated-carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
78
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a rotary stirrer
|
|
Type
|
ADDITION
|
|
Details
|
was charged with 50 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the total pressure at 30 atm.
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)OCC(C)C)(=O)OCC(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |